Home > Products > Screening Compounds P122033 > (R)-3''-Hydroxy Pravastatin Sodium Salt
(R)-3''-Hydroxy Pravastatin Sodium Salt - 722504-46-3

(R)-3''-Hydroxy Pravastatin Sodium Salt

Catalog Number: EVT-1460575
CAS Number: 722504-46-3
Molecular Formula: C23H35NaO8
Molecular Weight: 462.515
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3''-Hydroxy Pravastatin Sodium Salt is a sodium salt derivative of Pravastatin, a member of the statin class of drugs. Statins are primarily used to lower cholesterol levels in patients at risk for cardiovascular diseases. This compound is notable for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme critical in the biosynthesis of cholesterol.

Source

Pravastatin is derived from fermentation processes involving certain species of Streptomyces, particularly Streptomyces carbophilus. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications .

Classification

(R)-3''-Hydroxy Pravastatin Sodium Salt is classified as a small molecule and falls under the category of lipid-lowering agents. Its chemical classification includes being a statin and an HMG-CoA reductase inhibitor, which is crucial for its therapeutic effects in managing hyperlipidemia .

Synthesis Analysis

Methods

The synthesis of (R)-3''-Hydroxy Pravastatin Sodium Salt typically involves the conversion of the lactone form of Pravastatin into its hydroxy acid form, followed by neutralization with sodium hydroxide to form the sodium salt.

  1. Starting Material: The lactone form of Pravastatin is suspended in a methanol-water mixture containing sodium hydroxide.
  2. Hydrolysis: The mixture is warmed to facilitate hydrolysis, converting the lactone to its hydroxy acid form.
  3. pH Adjustment: The pH is adjusted to approximately 4.0 using hydrochloric acid.
  4. Extraction: The hydroxy acid is extracted using ethyl acetate and dried over anhydrous sodium sulfate.
  5. Salt Formation: Sodium 2-ethylhexanoate is added to the ethyl acetate layer to precipitate the sodium salt, which is then filtered and dried .

Technical Details

The process can be optimized for yield and purity by controlling temperature, solvent ratios, and reaction times. The final product typically exhibits a purity greater than 95% .

Molecular Structure Analysis

Structure

The molecular formula for (R)-3''-Hydroxy Pravastatin Sodium Salt is C23H35O7NaC_{23}H_{35}O_{7}Na with a molecular weight of approximately 446.51 g/mol. Its structure features multiple hydroxyl groups and a naphthalene ring system, characteristic of statins.

  • IUPAC Name: Sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .

Data

The compound's structural representation can be summarized in various formats:

  • SMILES: $$Na+].CCC@HC(=O)O[C@H]1CC=CC2=CC@@HC@HC@H[C@@H]12
  • InChI Key: VWBQYTRBTXKKOG-IYNICTALSA-M .
Chemical Reactions Analysis

Reactions

(R)-3''-Hydroxy Pravastatin Sodium Salt participates in various chemical reactions primarily related to its role as an HMG-CoA reductase inhibitor.

  1. Inhibition Mechanism: It competitively inhibits HMG-CoA reductase by mimicking the natural substrate, leading to decreased cholesterol synthesis.
  2. Metabolism: The metabolism of Pravastatin involves glucuronidation rather than cytochrome P450 pathways, resulting in minimal active metabolites .

Technical Details

The compound's pharmacodynamics involve its interaction with the enzyme's active site, effectively blocking substrate access and reducing cholesterol production in hepatic tissues.

Mechanism of Action

(R)-3''-Hydroxy Pravastatin Sodium Salt exerts its effects primarily through:

  1. Competitive Inhibition: It competes with HMG-CoA for binding at the active site of HMG-CoA reductase.
  2. Cholesterol Reduction: This inhibition leads to decreased levels of mevalonate, a precursor in cholesterol biosynthesis, thereby lowering low-density lipoprotein cholesterol levels in the bloodstream.
  3. Increased LDL Receptors: The reduction in intracellular cholesterol levels upregulates LDL receptor expression on hepatocytes, enhancing clearance of circulating low-density lipoprotein particles from the blood .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

  • Molecular Weight: 446.51 g/mol
  • Melting Point: Specific melting points are not widely reported but are generally consistent with other statins.
  • Storage Conditions: Recommended storage at -20°C for stability .
Applications

(R)-3''-Hydroxy Pravastatin Sodium Salt is primarily utilized in:

  1. Pharmaceutical Development: As a reference standard in quality control and research settings.
  2. Clinical Research: Investigating its efficacy in lowering cholesterol levels and cardiovascular risk management.
  3. Biochemical Studies: Understanding lipid metabolism and enzyme inhibition mechanisms related to cardiovascular diseases.

This compound continues to be significant in both clinical applications and research contexts concerning lipid management and cardiovascular health .

Chemical Identity & Structural Characterization of (R)-3''-Hydroxy Pravastatin Sodium Salt

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [3] [6] [9]. This nomenclature precisely defines its stereochemistry, indicating nine defined stereocenters with absolute configurations specified at positions C1ʹʹ (S), C2ʹʹ (S), C3ʹʹ (R), C6ʹʹ (S), C8ʹʹ (S), C8aʹʹ (R), C3 (R), C5 (R), and the secondary alcohol carbon of the 3-hydroxy-2-methylbutyrate side chain (R) [6] [10]. The "(R)" designation specifically refers to the stereochemistry of the additional hydroxyl group at the 3'' position of the butyrate side chain, distinguishing it from pravastatin where this hydroxylation is absent [3] [9].

Molecular Formula (C₂₃H₃₅NaO₈) vs. Parent Compound Pravastatin (C₂₃H₃₅NaO₇)

(R)-3''-Hydroxy Pravastatin Sodium Salt possesses the molecular formula C₂₃H₃₅NaO₈, with a molecular weight of 462.51 g/mol [5] [6] [9]. This contrasts with the parent compound pravastatin sodium (C₂₃H₃₅NaO₇), which has a molecular weight of 446.52 g/mol [7]. The difference of 16 g/mol corresponds precisely to the addition of one oxygen atom, confirming the introduction of a hydroxyl (-OH) group. The sodium salt form arises from the deprotonation of the carboxylic acid moiety (C7 carboxyl group of the heptanoic acid side chain) [6] [7]. Key mass spectral data includes an accurate monoisotopic mass of 462.223 Da and an exact mass of 462.254 Da [5] [6].

Table 1: Molecular Comparison with Pravastatin Sodium

Property(R)-3''-Hydroxy Pravastatin Sodium SaltPravastatin SodiumDifference
Molecular FormulaC₂₃H₃₅NaO₈C₂₃H₃₅NaO₇+O
Molecular Weight (g/mol)462.51446.52+15.99
Oxygen Atoms87+1
Key Functional Change3''-Hydroxylation (R configuration)None-

Comparative Crystallographic Analysis with Pravastatin Sodium Salt

While detailed single-crystal X-ray diffraction (SCXRD) data for the (R)-3''-hydroxy metabolite is not explicitly provided in the sources, its structural relationship to pravastatin sodium allows for inferring critical crystallographic differences. The introduction of the polar 3ʹʹ(R)-hydroxyl group on the 2-methylbutyrate side chain significantly alters the molecule's hydrogen bonding potential and crystal packing [2] [6]. Compared to pravastatin sodium, this metabolite possesses an additional hydrogen bond donor and acceptor site. This increased polarity likely disrupts the crystal lattice stability of the parent compound, necessitating different packing arrangements and potentially leading to altered unit cell parameters, space group symmetry, and crystal habit [6]. The stereospecificity of the added hydroxyl group (R configuration) is crucial, as the (S)-epimer would exhibit distinct intermolecular interactions. Computational modeling (e.g., molecular mechanics or density functional theory) suggests this modification increases the molecular dipole moment and alters the electron density distribution around the ester linkage, potentially influencing its hydrolytic stability [6].

Hydrophilic-Lipophilic Balance (HLB) and Partition Coefficients

The addition of the 3ʹʹ(R)-hydroxyl group enhances the compound's hydrophilicity relative to pravastatin sodium. While experimental logP (octanol/water) values are not explicitly reported, the structural modification allows for reasonable prediction. Pravastatin sodium itself is known as a hydrophilic statin due to its -COOH, -OH groups, and overall polarity [2] [7]. The extra hydroxyl group in the (R)-3''-hydroxy metabolite further reduces its calculated logP value. Based on structural contributions:

  • Predicted logP (Uncharged Form): Estimated ~1.5-2.0 (lower than pravastatin acid ~2.0-2.5) [2]
  • HLB Value: Estimated >15, classifying it as highly hydrophilic [8]. This high HLB arises from multiple polar groups: carboxylic acid salt (ionic), four secondary alcohols, and one tertiary alcohol [3] [6] [9]. Its transport is likely mediated by hepatic organic anion transporting polypeptides (OATPs), similar to pravastatin, rather than passive diffusion [2] [7].

Table 2: Predicted Physicochemical Properties Related to Solubility and Permeation

PropertyPredicted Value/RangeBasis for Prediction
logP (Octanol/Water)~1.5 - 2.0 (Uncharged form)Increased polarity from additional -OH vs pravastatin acid
Calculated logD₇.₄< -1.0Ionization of carboxylate (-1 charge) dominates
HLB>15 (Highly Hydrophilic)Multiple ionized/polar groups; resembles pravastatin
Dominant TransportCarrier-mediated (OATPs)High polarity prevents significant passive diffusion [2]

Solid-State Properties: Polymorphism and Hygroscopicity

The solid-state properties of (R)-3''-Hydroxy Pravastatin Sodium Salt are critical for handling and formulation. It is described as a white solid [4]. The presence of multiple hydroxyl groups and an ionic sodium carboxylate makes it inherently prone to hygroscopicity (moisture absorption). Recommended storage conditions of -20°C [9] [10] strongly suggest sensitivity to temperature and potentially moisture, necessitating storage under desiccated conditions. While specific polymorph screening data isn't provided in the sources, molecules with such high polarity and hydrogen-bonding capacity often exhibit polymorphism or form hydrates/solvates. The risk of polymorphism is significant as different crystalline forms can have varying dissolution rates and physical stability. The patent literature [8] discusses the stabilization of solid or semi-solid lipid-based dosage forms containing APIs susceptible to crystal form changes. Techniques mentioned include incorporating low-HLB surfactants and curing processes (controlled solidification and annealing) to stabilize the active pharmaceutical ingredient (API) release profile by locking in a stable polymorphic form or preventing crystallization within a lipid matrix. This is particularly relevant for metastable or hygroscopic compounds like (R)-3''-Hydroxy Pravastatin Sodium Salt. The hygroscopic nature likely necessitates processing under controlled humidity conditions to prevent hydrate formation or deliquescence, which could impact powder flow, compaction (if tableted), and chemical stability (e.g., hydrolysis risk).

Table 3: Compound Identifiers for (R)-3''-Hydroxy Pravastatin Sodium Salt

Identifier TypeValueSource
CAS Number722504-46-3 [3] [4] [5]
PubChem CID58746974 [6]
FDA UNIINW96MX2PQY [6]
EPA CompTox DTXSIDDTXSID00729860 [6]
IUPAC Namesodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [3] [6] [9]
Common Synonyms(R)-3''-Hydroxy Pravastatin Sodium Salt; (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-8-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutoxy]-2-methyl-1-naphthaleneheptanoic Acid Sodium [4] [6]
Molecular FormulaC₂₃H₃₅NaO₈ [5] [6] [9]
Molecular Weight462.51 g/mol [5] [6] [9]
SMILES[Na+].CC@@HC@HC(=O)O[C@H]1CC@HC=C2C=CC@HC@H[C@@H]12 [6] [10]
InChI KeyAIKHPBQZWYYTKO-OYKXKHFWSA-M [6]

Properties

CAS Number

722504-46-3

Product Name

(R)-3''-Hydroxy Pravastatin Sodium Salt

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C23H35NaO8

Molecular Weight

462.515

InChI

InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14+,16+,17+,18+,19-,20-,22-;/m0./s1

InChI Key

AIKHPBQZWYYTKO-OYKXKHFWSA-M

SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+]

Synonyms

(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-8-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutoxy]-2-methyl-1-naphthaleneheptanoic Acid Sodium;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.